
5-Fluoro-2-methyl-3-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氟-2-甲基-3-硝基苯甲醛是一种有机化合物,分子式为C8H6FNO3。它是苯甲醛的衍生物,其特点是在苯环上连接了一个氟原子、一个甲基和一个硝基。由于其独特的结构特征和反应性,该化合物在化学的不同领域引起了人们的兴趣。
准备方法
合成路线和反应条件
5-氟-2-甲基-3-硝基苯甲醛的合成通常涉及5-氟-2-甲基苯甲醛的硝化反应。硝化过程可以使用浓硝酸和浓硫酸的混合物在低温下进行,以确保硝基选择性地引入到芳香环的所需位置。
硝化反应:
工业生产方法
在工业环境中,5-氟-2-甲基-3-硝基苯甲醛的生产可能涉及连续流动反应器,以更好地控制反应条件和可扩展性。使用自动化系统可以提高硝化过程的效率和安全性。
化学反应分析
反应类型
5-氟-2-甲基-3-硝基苯甲醛可以进行多种化学反应,包括:
-
还原反应:
试剂: 常见的还原剂包括用钯催化剂的氢气,或化学还原剂如硼氢化钠。
产物: 硝基的还原可以生成5-氟-2-甲基-3-氨基苯甲醛。
-
氧化反应:
试剂: 强氧化剂如高锰酸钾或三氧化铬。
产物: 氧化可以导致羧酸或其他氧化衍生物的形成。
-
取代反应:
试剂: 亲核试剂如胺或硫醇。
产物: 取代反应可以用其他官能团取代硝基,从而产生各种衍生物。
常见试剂和条件
还原反应: 氢气与负载在碳上的钯(Pd/C)催化剂,或硼氢化钠在乙醇中。
氧化反应: 高锰酸钾在酸性或碱性介质中,三氧化铬在乙酸中。
取代反应: 在碱存在下胺类亲核试剂,或在温和条件下硫醇类亲核试剂。
科学研究应用
5-氟-2-甲基-3-硝基苯甲醛在科学研究中有多种应用:
-
化学:
- 用作合成更复杂有机分子的中间体。
- 用作制备氟化芳香族化合物的基础单元。
-
生物学:
- 研究其潜在的生物活性,包括抗菌和抗癌特性。
- 用于研究涉及芳香醛的酶催化反应。
-
医药:
- 探索其在药物开发中的潜在用途,特别是在设计具有更高疗效和更少副作用的新药物方面。
-
工业:
- 用于生产特种化学品和材料。
- 用于合成染料、颜料和其他与工业相关的化合物。
5. 作用机理
5-氟-2-甲基-3-硝基苯甲醛的作用机理取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,导致各种生化效应。硝基可以被还原为反应性中间体,这些中间体与细胞成分相互作用,而氟原子可以影响化合物的亲脂性和代谢稳定性。
作用机制
The mechanism of action of 5-Fluoro-2-methyl-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
相似化合物的比较
类似化合物
5-氟-2-硝基苯甲醛: 缺少甲基,这可能会影响其反应性和物理性质。
2-甲基-3-硝基苯甲醛: 没有氟原子,导致电子效应和反应性的差异。
3-硝基苯甲醛: 一种更简单的结构,没有氟原子和甲基,在各种研究中用作参考化合物。
独特性
5-氟-2-甲基-3-硝基苯甲醛的独特性在于苯环上同时存在氟原子、甲基和硝基。这种组合赋予了独特的电子和空间性质,使其成为合成和研究应用的宝贵化合物。氟原子增强了化合物的稳定性和反应性,而硝基为进一步的化学修饰提供了位点。
属性
分子式 |
C8H6FNO3 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC 名称 |
5-fluoro-2-methyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChI 键 |
RUFNWXXFCIKZBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



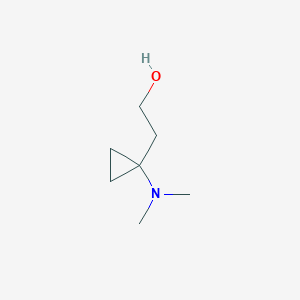


![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
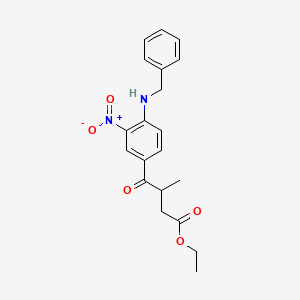
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
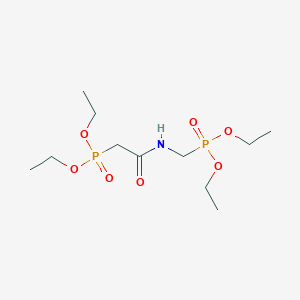

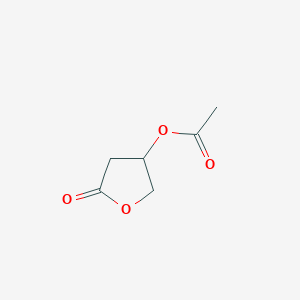
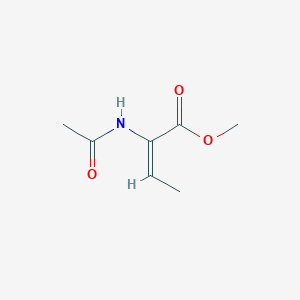
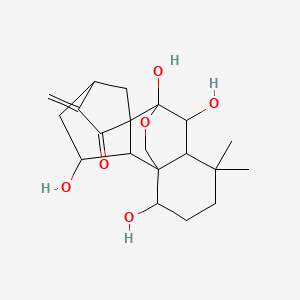

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
